6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide
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Overview
Description
6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to a quinoline ring, along with a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone Hydrobromide
- 6-bromo-(2-chlorophenyl)quinazoline-2-one
Uniqueness
6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide is unique due to its specific combination of bromine, chlorine, and dimethylcarboxamide groups attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H14BrClN2O |
---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14BrClN2O/c1-22(2)18(23)14-10-17(12-5-3-4-6-15(12)20)21-16-8-7-11(19)9-13(14)16/h3-10H,1-2H3 |
InChI Key |
DPZIKHAAFWCDIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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